molecular formula C15H16N4OS B5737192 2-(THIOPHEN-2-YL)-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}ACETAMIDE

2-(THIOPHEN-2-YL)-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}ACETAMIDE

Cat. No.: B5737192
M. Wt: 300.4 g/mol
InChI Key: HVBONCZMTDYFRT-UHFFFAOYSA-N
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Description

2-(THIOPHEN-2-YL)-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}ACETAMIDE: is a heterocyclic compound that combines a thiophene ring with a pyrazolo[3,4-b]pyridine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(THIOPHEN-2-YL)-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}ACETAMIDE typically involves the following steps:

    Formation of the Thiophene Ring: Thiophene can be synthesized through the cyclization of 1,4-diketones with sulfur sources.

    Formation of the Pyrazolo[3,4-b]pyridine Moiety: This can be achieved through the condensation of appropriate pyridine derivatives with hydrazine or its derivatives.

    Coupling of the Two Moieties: The final step involves coupling the thiophene ring with the pyrazolo[3,4-b]pyridine moiety using acylation reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiophene or pyrazolo[3,4-b]pyridine rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds: Used as a building block for the synthesis of new heterocyclic compounds with potential biological activities.

Biology:

    Biological Studies: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Medicine:

    Drug Development: Explored for its potential therapeutic applications in treating various diseases due to its unique structure and biological activities.

Industry:

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(THIOPHEN-2-YL)-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

    Thiophene Derivatives: Compounds such as 2-phenylthiophene and 2-thiophenecarboxaldehyde.

    Pyrazolo[3,4-b]pyridine Derivatives: Compounds such as 1,4,6-trimethylpyrazolo[3,4-b]pyridine and its analogs.

Uniqueness: 2-(THIOPHEN-2-YL)-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}ACETAMIDE is unique due to the combination of the thiophene and pyrazolo[3,4-b]pyridine moieties, which may confer distinct biological activities and properties not found in other similar compounds .

Properties

IUPAC Name

2-thiophen-2-yl-N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-9-7-10(2)16-15-13(9)14(18-19(15)3)17-12(20)8-11-5-4-6-21-11/h4-7H,8H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBONCZMTDYFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)NC(=O)CC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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